molecular formula C18H12N2O3S B11049200 8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11049200
M. Wt: 336.4 g/mol
InChI Key: FFDLXAAGIMLLFZ-UHFFFAOYSA-N
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Description

8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves the cyclocondensation of 2-halo-5-(phenylsulfonyl)benzoyl chlorides with derivatives of 2-aminopyridine . This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one stands out due to its unique combination of a quinazoline core and a phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

8-(benzenesulfonyl)pyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H12N2O3S/c21-18-15-12-14(24(22,23)13-6-2-1-3-7-13)9-10-16(15)20-11-5-4-8-17(20)19-18/h1-12H

InChI Key

FFDLXAAGIMLLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O

Origin of Product

United States

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